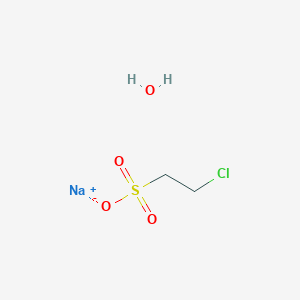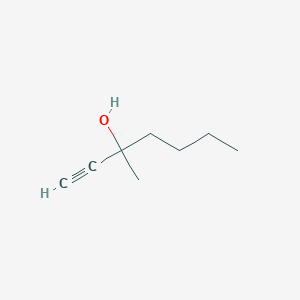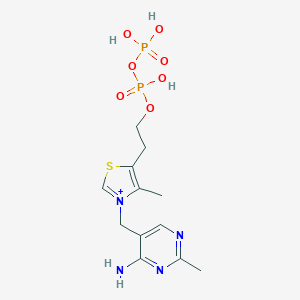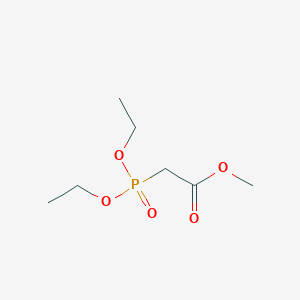
Sodium 2-chloroethanesulfonate monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the use of sodium chlorite (NaClO2) as an oxidant. For instance, sodium chlorite has been used to oxidize cyclic benzylic ethers and N-protected cyclic benzylic amines to produce benzolactones and benzolactams, respectively . This reaction occurs in a heterogeneous solvent system of 1,1,1-trichloroethane and water at temperatures ranging from 55 to 65°C, yielding high-to-excellent product yields. Another synthesis approach involves the reaction of epichlorohydrin with sodium bisulfite to form sodium 2-hydroxy-3-chloro propanesulfate . The optimization of this reaction considered the molar ratio of reactants, temperature, and time to achieve a maximum yield of 70.8%.
Molecular Structure Analysis
While the molecular structure of sodium 2-chloroethanesulfonate monohydrate is not directly analyzed in the provided papers, the structure of a related compound, sodium trichloromethanesulfonate monohydrate, has been described . This compound crystallizes in the P2(1)/a space group with a staggered conformation exhibiting approximate C3v symmetry. The sodium ion is surrounded by a square-pyramidal arrangement of water and sulfonate oxygen atoms, indicating the potential for complex geometries in sulfonate salts.
Chemical Reactions Analysis
Sodium chlorite, a related compound, is highlighted as an efficient oxidant in the asymmetric dihydroxylation of olefins . It provides the necessary electrons and hydroxide ions for the reaction without additional base consumption. This showcases the reactivity of sodium chlorite in chemical transformations, which could be extrapolated to the reactivity of sodium 2-chloroethanesulfonate monohydrate in similar oxidation reactions.
Physical and Chemical Properties Analysis
The physical properties of a related compound, sodium 2-hydroxy-3-chloro propanesulfate, have been investigated, with a melting point reported at 253–254°C . The structure was confirmed using various spectroscopic methods, including IR, NMR, and mass spectrometry. These techniques could similarly be applied to determine the physical and chemical properties of sodium 2-chloroethanesulfonate monohydrate.
Aplicaciones Científicas De Investigación
Synthesis and Surfactant Properties
- Synthesis of Complex Compounds : Sodium 2-chloroethanesulfonate monohydrate is used as a starting material in the synthesis of complex compounds. For instance, it was employed in the synthesis of N,N′-ethylenebisN(sodium ethylenesulfonate)-dodecanamide, a compound with notable surface-active properties. This synthesis showcased its utility in creating substances with improved surface activity compared to traditional surfactants like sodium dodecyl sulfate and sodium dodecanesulfonate, highlighting its potential in industrial applications such as detergents and emulsifiers (Huang Jun-li, 2007).
Safety And Hazards
Sodium 2-chloroethanesulfonate monohydrate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .
Direcciones Futuras
Propiedades
IUPAC Name |
sodium;2-chloroethanesulfonate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5ClO3S.Na.H2O/c3-1-2-7(4,5)6;;/h1-2H2,(H,4,5,6);;1H2/q;+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEJMOGPHHVJJG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)S(=O)(=O)[O-].O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClNaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-chloroethanesulfonate monohydrate | |
CAS RN |
15484-44-3 |
Source


|
| Record name | Ethanesulfonic acid, 2-chloro-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 2-chloroethanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.902 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B91670.png)




